2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cannabinoid receptor CB1 antagonist Pyrazole amide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide is a synthetic pyrazole acetamide that belongs to the biarylpyrazole class. Its core scaffold is closely related to the privileged structure found in clinically studied cannabinoid CB1 receptor (CB1R) inverse agonists and ACAT inhibitors.

Molecular Formula C21H22ClN3O3
Molecular Weight 399.9 g/mol
Cat. No. B14956347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide
Molecular FormulaC21H22ClN3O3
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22ClN3O3/c1-13-17(21(25-24-13)15-5-7-16(22)8-6-15)11-20(26)23-12-14-4-9-18(27-2)19(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyZYLCMMANUBHKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide – A Pyrazole Amide Lead for CB1 Receptor Studies


2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide is a synthetic pyrazole acetamide that belongs to the biarylpyrazole class. Its core scaffold is closely related to the privileged structure found in clinically studied cannabinoid CB1 receptor (CB1R) inverse agonists and ACAT inhibitors [1][2]. The compound carries a 4-chlorophenyl substituent at the pyrazole C5 position, a methyl group at C3, and a 3,4-dimethoxybenzyl moiety on the acetamide sidechain – a combination that differentiates it from prototypical members of the series such as rimonabant (SR141716).

Why Generic Substitution Fails for 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide


Pyrazole amide congeners sharing the 5-(4-chlorophenyl)-3-methyl-1H-pyrazole core cannot be freely interchanged in experimental pipelines. Structure–activity relationship (SAR) studies on the biarylpyrazole series have demonstrated that the nature of the amide substituent profoundly influences both functional activity at CB1R (inverse agonism vs. neutral antagonism) and metabolic liability [1]. The introduction of a 3,4-dimethoxybenzyl group, as in the target compound, alters hydrogen-bonding capacity, lipophilicity, and conformational flexibility relative to simpler N-alkyl or N-piperidinyl analogs, directly impacting CYP450 inhibition profiles and tissue distribution [2]. These differences mean that data generated with generic pyrazole amides cannot be assumed transferable to this specific acetamide, making explicit experimental validation or procurement of the exact chemical structure a prerequisite for reproducible research.

Product-Specific Quantitative Evidence Guide for 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide


CB1 Receptor Affinity Contextualized Against the Rimonabant (SR141716) Benchmark

The biarylpyrazole scaffold of the target compound is directly derived from the rimonabant pharmacophore. In the patent family covering this structural class, representative compounds bearing a 4-chlorophenyl substituent at the pyrazole C5 position achieved CB1 receptor Ki values in the low nanomolar range (typically 1–50 nM) when paired with a lipophilic amide sidechain, comparable to rimonabant (Ki ≈ 2 nM at CB1) [1]. The 3,4-dimethoxybenzyl group present in the target compound is expected to modulate central vs. peripheral partitioning via altered hydrogen-bond acceptor count and polar surface area relative to the N-piperidinyl carboxamide of rimonabant. This inference is supported by systematic SAR studies showing that replacing the piperidine ring with benzyl-type amides shifts functional activity from inverse agonism toward neutral antagonism in guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays [2].

Cannabinoid receptor CB1 antagonist Pyrazole amide

CYP3A4 Inhibition Liability Relative to Structurally Related Pyrazole Acetamides

A structurally related congener – 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (ChemSpider ID 29351198) – was evaluated for inhibition of human CYP3A4 in supersomes. The compound demonstrated measurable CYP3A4 inhibitory activity when preincubated with enzyme before midazolam substrate addition, as quantified by LC-MS detection of 1'-OH midazolam formation (ChEMBL assay 1485691) [1]. The 3,4-dimethoxybenzyl analog is predicted, via matched molecular pair analysis, to exhibit a modest increase in CYP3A4 inhibitory potency due to the additional methoxy groups serving as hydrogen-bond acceptors that favor heme iron coordination .

CYP450 inhibition Drug metabolism DDI risk

ACAT Inhibitory Potential: Differentiation from Generic ACAT Inhibitors via Heterocyclic Substitution

The compound falls within the general structural scope of pyrazolo-substituted alkyl amides claimed as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors in US 5,441,975 [1]. Within this patent family, variations in the amide sidechain were shown to produce over 100-fold differences in ACAT inhibitory potency (IC50 range: 0.05–10 μM) in rat liver microsome assays. The presence of a 3,4-dimethoxybenzyl group distinguishes this compound from simpler phenylalkyl amides that dominate the exemplified patent compounds, suggesting a distinct lipophilic efficiency profile that may translate to differential intracellular cholesterol esterification blockade [2].

ACAT inhibition Cholesterol metabolism Pyrazole amide

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Rimonabant

Calculated physicochemical parameters for the target compound (molecular formula C21H22ClN3O3, MW 399.87 g/mol) reveal a cLogP of approximately 3.3–3.5 and a topological polar surface area (tPSA) of approximately 63–72 Ų, based on ACD/Labs Percepta prediction applied to the close analog CSID 29351198 . This contrasts with rimonabant (cLogP ≈ 5.0; tPSA ≈ 50 Ų), indicating that the 3,4-dimethoxybenzyl modification reduces lipophilicity by roughly 1.5 log units while increasing the hydrogen-bond acceptor count from 4 to 6 [1]. These differences are expected to improve aqueous solubility and reduce non-specific protein binding, directly impacting the compound's suitability for biochemical assay formats where rimonabant's high lipophilicity causes aggregation artifacts.

Lipophilicity Polar surface area Drug-likeness

Best Research and Industrial Application Scenarios for 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide


CB1 Receptor Signaling Bias Profiling Panels

The compound is best deployed as a structurally differentiated probe in G protein vs. β-arrestin biased signaling assays at the CB1 receptor. Its 3,4-dimethoxybenzyl amide tail is expected to shift functional selectivity away from the inverse agonist profile of rimonabant, enabling dissection of CB1 signaling pathways in neuronal and metabolic cell models . Procurement of this precise compound – rather than generic rimonabant or its close N-alkyl analogs – is critical for generating interpretable bias factor data in [³⁵S]GTPγS and β-arrestin recruitment assays.

Cytochrome P450 Inhibition and Drug–Drug Interaction Screening

Due to the documented CYP3A4 interaction potential of close structural analogs , this compound serves as a valuable tool for calibrating high-throughput CYP inhibition panels. Its distinct dimethoxy substitution pattern makes it suitable for structure–activity relationship studies aimed at deconvoluting the contribution of methoxy hydrogen-bond acceptors to heme iron coordination, informing medicinal chemistry strategies for reducing metabolic liability in pyrazole lead series.

Cholesterol Metabolism Probe Differentiation in Atherosclerosis Models

As a member of the pyrazole amide ACAT inhibitor family claimed in US 5,441,975 , this compound can serve as a comparator tool to benchmark novel ACAT inhibitors. Its unique N-3,4-dimethoxybenzyl substitution differentiates it from the simple alkyl amides exemplified in the patent literature, allowing researchers to explore whether this structural feature confers cell-type-selective ACAT inhibition in macrophage foam cell assays and intestinal Caco-2 cholesterol esterification models.

Quote Request

Request a Quote for 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.